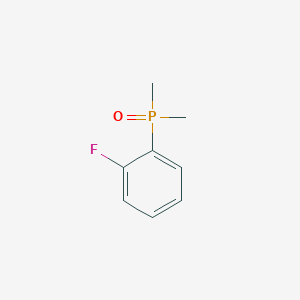

(2-Fluorophenyl)dimethylphosphine oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Fluorophenyl)dimethylphosphine oxide” is a chemical compound . It is related to dimethylphosphine oxide, an organophosphorus compound with the formula (CH3)2P(O)H . This compound is a colorless liquid that is soluble in polar organic solvents .

Synthesis Analysis

The synthesis of related compounds, such as dimethylphosphine oxide, involves the hydrolysis of chlorodimethylphosphine . Methanol can also be used in place of water, with the co-product being methyl chloride . A popular method starts with diethylphosphite . A fluorine-containing diphenylphosphine oxide derivative was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin .Molecular Structure Analysis

The molecular formula of a related compound, (2-Amino-5-fluorophenyl)dimethylphosphine oxide, is C8H11FNOP . The molecular weight is 187.151 .Chemical Reactions Analysis

Dimethylphosphine oxide undergoes various reactions. Chlorination gives dimethylphosphoryl chloride . It also undergoes hydroxymethylation with formaldehyde . Many aldehydes effect a similar reaction .Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

One of the primary applications of (2-Fluorophenyl)dimethylphosphine oxide derivatives is in catalysis and organic synthesis. For instance, compounds containing the phosphine oxide moiety have been utilized as catalysts in the oxidation of organic substrates. An efficient catalyst for the oxidation of alcohols to carbonyl compounds using hydrogen peroxide at room temperature has been identified, showcasing the potential of such compounds in environmentally benign processes (Chaudhuri et al., 2005).

Materials Science

In materials science, phosphine oxide derivatives have been explored for their utility in creating high-performance materials. Hyperbranched poly(arylene ether phosphine oxide)s, synthesized from monomers like bis-(4-fluorophenyl)-(4-hydroxyphenyl)phosphine oxide, demonstrate exceptional thermal stability and solubility in various solvents, making them suitable for advanced material applications (Bernal et al., 2002).

Optoelectronics

Furthermore, (2-Fluorophenyl)dimethylphosphine oxide and its derivatives have found applications in the field of optoelectronics. For example, a novel phosphine oxide-diphenylamine hybrid compound has been developed as a high-efficiency deep-blue emitter for organic light-emitting diodes (OLEDs), illustrating the role of such compounds in enhancing the performance of electronic devices (Liu et al., 2014).

Dental Materials

In dental materials research, acylphosphine oxide derivatives have been investigated for their photopolymerization reactivity. These compounds are used in designing light-curing dental adhesives and resin composites, with studies showing no significant differences in the degree of conversion between various phosphine oxide derivatives and conventional systems (Ikemura & Endo, 2010).

Fluorine Chemistry

Research in organometallic fluorine chemistry involves the development of methods for the selective introduction of fluorine and CF3 group into aromatic rings. Studies in this domain highlight the synthesis and reactivity of aryl palladium(II) fluoride complexes, offering new tools for synthesizing selectively fluorinated organic compounds, which are significant in pharmaceuticals and agrochemicals (Grushin, 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-dimethylphosphoryl-2-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOXYCSCKWIAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorophenyl)dimethylphosphine oxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate](/img/structure/B2723680.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2723686.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2723688.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2723689.png)

![N-[[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2723691.png)

![4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723700.png)

![1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(pyrrolidin-1-yl)ethanone](/img/structure/B2723701.png)